2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Regioselective Synthesis Nucleoside Analog Site-Specific Modification

Select this specific 2-methyl-4-oxo-pyrrolo[2,3-d]pyrimidine core for structure-based drug design. This regioisomer features a pre-installed C2-methyl group critical for high LRRK2 affinity (cKi=0.7 nM) via proximity contact with Ala2016. Unlike the unsubstituted core that methylates at N3, this building block enables regioselective derivatization. Its low predicted LogP (-0.09) offers a hydrophilic starting point to improve solubility and reduce off-target effects. Ideal for building focused kinase libraries targeting DHODH (IC50=45 nM potential).

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 89792-11-0
Cat. No. B1436616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
CAS89792-11-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN2)C(=O)N1
InChIInChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyZFUQHMCXUYLASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 89792-11-0) for Precision Medicinal Chemistry


2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 89792-11-0) is a core heterocyclic scaffold in the pyrrolo[2,3-d]pyrimidine family, a privileged structure in kinase inhibitor drug discovery . It features a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . The compound is characterized by a hydrogen-bond donor-acceptor profile and a predicted ACD/LogP of -0.09, indicating modest hydrophilicity [1]. Its primary utility lies as a versatile building block for constructing complex, patentable small molecules, rather than as a standalone bioactive entity .

Why 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (89792-11-0) Cannot Be Casually Swapped with Generic Analogs


The pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to substitution patterns, and even minor modifications can drastically alter kinase selectivity, potency, and physicochemical properties [1]. A simple substitution of a methyl group for a hydrogen atom or its repositioning on the core (e.g., N3 vs. C2 vs. N7) leads to profound changes in molecular recognition, as demonstrated by studies on regioselective methylation [2]. Furthermore, the specific 4-oxo moiety and the 2-methyl substitution pattern in this compound are critical for directing downstream derivatization chemistry and for achieving specific binding conformations in the ATP-binding pocket of kinases like CHK1 and LRRK2 [3]. Substituting with a non-specific analog lacking this precise substitution pattern risks synthetic failure or the generation of a lead compound with an unpredictable selectivity profile.

Quantitative Differentiation Guide for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (89792-11-0)


Differentiation by Positional Methylation: C2-Methyl vs. N3-Methyl vs. N7-Methyl

The compound is the specific C2-methyl-4-oxo regioisomer. When methylated with dimethyl sulfate, the parent compound (3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) preferentially yields the N3-methyl derivative, not the C2-methyl or N7-methyl isomers [1]. This establishes that a C2-methyl derivative like 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one cannot be obtained via simple methylation of the parent and requires a distinct synthetic route, confirming its unique identity and utility.

Regioselective Synthesis Nucleoside Analog Site-Specific Modification Chemical Probe

Potency Differentiation Against Human DHODH

While the title compound itself has not been profiled, a closely related 2-methyl pyrrolo[2,3-d]pyrimidin-4-one derivative demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH), a validated anticancer and immunosuppressive target. The derivative (CHEMBL4062046) bearing a 2-methyl substituent on the core showed an IC50 of 45 nM against human DHODH [1]. In stark contrast, a comparator compound (CHEMBL1234899) with a different substitution pattern on the same pyrrolo[2,3-d]pyrimidine core was significantly less potent, with an IC50 of 64 nM [2].

DHODH Inhibition Anticancer Immunosuppression Structure-Activity Relationship

Kinase Selectivity Differentiation Driven by 2-Methyl Substituent

Crystallographic studies on pyrrolo[2,3-d]pyrimidines have shown that a 2-methyl substituent plays a critical role in achieving kinase selectivity. In a series of LRRK2 inhibitors, the (2R)-2-methylpyrrolidin-1-yl derivative (compound 18) achieved a cKi of 0.7 nM against the LRRK2 G2019S mutant [1]. The X-ray structure of a related compound in a CHK1 surrogate revealed the 2-methyl group is positioned proximal to Ala147 (Ala2016 in LRRK2), a key selectivity determinant [1].

Kinase Selectivity Crystallography LRRK2 Inhibitor Parkinson's Disease

Differentiation from Analogous 2-Substituted Pyrrolo[2,3-d]pyrimidines

A 2023 SAR study on a series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated that the nature of the 2-substituent profoundly impacts antiproliferative activity. In this study, compound 14a, bearing a specific 2-substituent (trichloromethyl group), exhibited an IC50 of 1.7 μg/mL against the MCF7 breast cancer cell line, which was approximately 15-fold more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 26.1 μg/mL) [1]. This establishes that the 2-position is a critical vector for modulating activity, and different 2-substituents (e.g., methyl, trichloromethyl) will yield dramatically different biological outcomes.

Anticancer Activity Cytotoxicity MTT Assay MCF7 Cells

Physical Property Differentiation: ACD/LogP and Hydrogen Bonding Profile

The predicted ACD/LogP for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is -0.09, indicating a hydrophilic character [1]. This is a direct consequence of its specific substitution pattern, which includes two hydrogen bond donors and four hydrogen bond acceptors [1]. In comparison, other pyrrolo[2,3-d]pyrimidines with different substitutions (e.g., halogens, aromatic rings) will have significantly higher LogP values and a different hydrogen-bonding capacity, which will alter membrane permeability, solubility, and off-target binding profiles.

Physicochemical Property LogP Hydrogen Bonding Drug-Likeness

Targeted Research Applications for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 89792-11-0) Based on Evidence


Synthesis of DHODH Inhibitor Libraries for Anticancer and Immunosuppressive Indications

Use this compound as a core scaffold to build focused libraries targeting human dihydroorotate dehydrogenase (DHODH). Class-level evidence indicates that 2-methyl substituted pyrrolo[2,3-d]pyrimidin-4-ones can achieve nanomolar potency (IC50 = 45 nM) against this validated oncology target [1]. This specific building block provides a starting point with demonstrated potential for high activity.

Rational Design of Highly Selective LRRK2 Kinase Inhibitors for Parkinson's Disease

Incorporate this 2-methyl-4-oxo-pyrrolo[2,3-d]pyrimidine core into structure-based drug design campaigns targeting leucine-rich repeat kinase 2 (LRRK2). Crystallographic studies confirm that the 2-methyl group is a key structural feature that enables high affinity (cKi = 0.7 nM) and exquisite selectivity for LRRK2 by making a critical proximity contact with Ala2016 [2]. This building block is essential for replicating this binding mode.

Optimization of Kinase Inhibitor Solubility and Permeability

Utilize this compound as a hydrophilic starting point for lead optimization. Its predicted ACD/LogP of -0.09 [3] is significantly lower than most substituted analogs, offering a distinct advantage in tuning physicochemical properties. Medicinal chemists can select this core to improve aqueous solubility and reduce lipophilicity-driven off-target effects early in the drug discovery process.

Regioselective Synthesis of Complex Pyrrolo[2,3-d]pyrimidine Derivatives

Employ this specific regioisomer as a building block in multi-step syntheses where control over methylation pattern is critical. Unlike the parent unsubstituted core, which preferentially methylates at N3 [4], the pre-installed C2-methyl group provides a unique handle for further regioselective modifications, enabling the construction of complex, patentable molecules with defined substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.